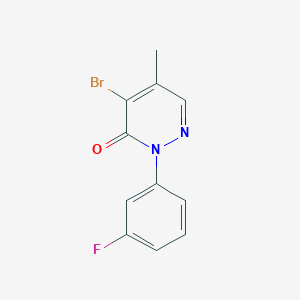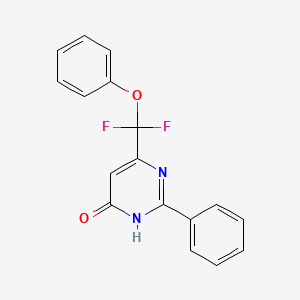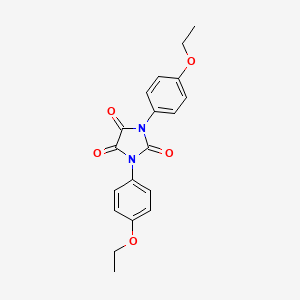
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione: is a chemical compound belonging to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazolidine ring substituted with two 4-ethoxyphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-ethoxybenzaldehyde with urea and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with urea in the presence of a catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization with oxalyl chloride to form the imidazolidine-2,4,5-trione ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can enhance cholinergic transmission . The compound’s structure-activity relationship plays a crucial role in its inhibitory potency.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylimidazolidine-2,4,5-trione: Similar structure but with phenyl groups instead of ethoxyphenyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolidine-2,4,5-trione: Contains trimethylphenyl groups, offering different steric and electronic properties.
Uniqueness
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
62688-98-6 |
|---|---|
Fórmula molecular |
C19H18N2O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,3-bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-15-9-5-13(6-10-15)20-17(22)18(23)21(19(20)24)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
HGOPOPDRNNUBEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
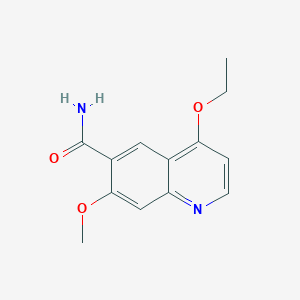
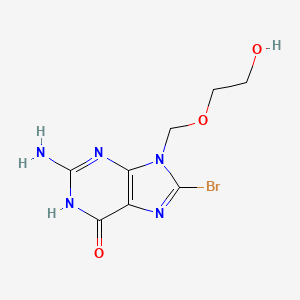
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
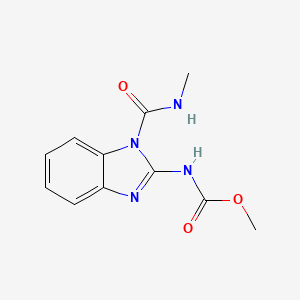
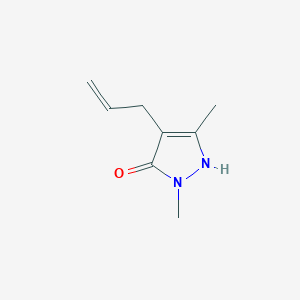
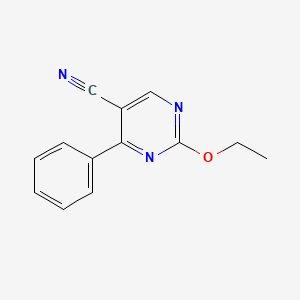
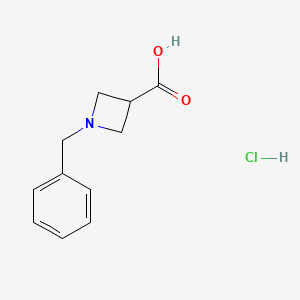
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
